molecular formula C22H30N2O2S B11357653 4-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide

4-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide

Cat. No.: B11357653
M. Wt: 386.6 g/mol
InChI Key: KZORIMCCNLJSSI-UHFFFAOYSA-N
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Description

4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone . The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the butyl group is added through an alkylation process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiazole ring and methoxyphenyl group are crucial for its binding affinity and specificity. Pathways involved in its action may include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects, or interaction with DNA topoisomerases, resulting in anticancer activity .

Comparison with Similar Compounds

Similar compounds to 4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE include other thiazole derivatives such as:

    N-(4-(tert-butyl)phenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamide: Known for its COX inhibitory activity.

    Benzenamine, 4-butyl-N-[(4-methoxyphenyl)methylene]-: Studied for its potential antiviral properties. The uniqueness of 4-BUTYL-N-{[2-(4-METHOXYPHENYL)-1,3-THIAZOL-4-YL]METHYL}CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

4-butyl-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H30N2O2S/c1-3-4-5-16-6-8-17(9-7-16)21(25)23-14-19-15-27-22(24-19)18-10-12-20(26-2)13-11-18/h10-13,15-17H,3-9,14H2,1-2H3,(H,23,25)

InChI Key

KZORIMCCNLJSSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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